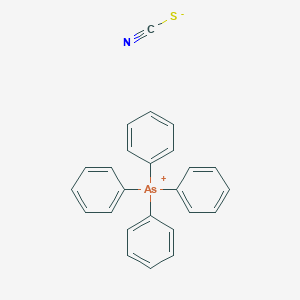
Tetraphenylarsanium thiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetraphenylarsanium thiocyanate is an organoarsenic compound that features a tetraphenylarsanium cation paired with a thiocyanate anion
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetraphenylarsanium thiocyanate can be synthesized through a metathetic reaction. One common method involves mixing tetraphenylarsanium chloride with sodium thiocyanate in an aqueous solution. The reaction precipitates this compound as white needles, which can be collected and purified .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves similar metathetic reactions on a larger scale, ensuring purity and yield through controlled reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions: Tetraphenylarsanium thiocyanate undergoes various chemical reactions, including:
Substitution Reactions: The thiocyanate group can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the arsenic center can be oxidized or reduced.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halides and other nucleophiles.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products: The products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various organoarsenic compounds, while oxidation and reduction reactions can alter the oxidation state of the arsenic center.
Scientific Research Applications
Tetraphenylarsanium thiocyanate has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of other organoarsenic compounds and as a precursor for various coordination complexes.
Biology and Medicine: Research into its potential biological activity, including antibacterial and anticancer properties, is ongoing.
Industry: The compound’s unique properties make it useful in materials science, particularly in the development of novel materials with specific electronic or optical properties
Mechanism of Action
The mechanism by which tetraphenylarsanium thiocyanate exerts its effects involves interactions at the molecular level. The thiocyanate group can participate in various chemical reactions, while the tetraphenylarsanium cation can interact with other molecules through non-covalent interactions such as hydrogen bonding and π-π interactions.
Comparison with Similar Compounds
Tetraphenylphosphonium Thiocyanate: Similar in structure but with a phosphorus center instead of arsenic.
Tetraphenylstibonium Thiocyanate: Similar in structure but with an antimony center instead of arsenic.
Uniqueness: Tetraphenylarsanium thiocyanate is unique due to the presence of the arsenic center, which imparts distinct chemical properties compared to its phosphorus and antimony analogs.
Properties
CAS No. |
4566-60-3 |
|---|---|
Molecular Formula |
C25H20AsNS |
Molecular Weight |
441.4 g/mol |
IUPAC Name |
tetraphenylarsanium;thiocyanate |
InChI |
InChI=1S/C24H20As.CHNS/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;2-1-3/h1-20H;3H/q+1;/p-1 |
InChI Key |
ZFCUBVZQPORWFX-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)[As+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.C(#N)[S-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-5-acetyloxy-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-4-yl] propanoate](/img/structure/B14139241.png)
![Bicyclo[4.2.0]octa-1,5-diene-3,4-dione](/img/structure/B14139250.png)
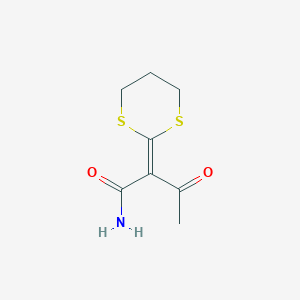
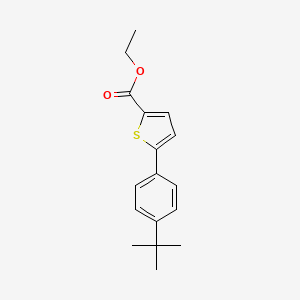
![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-phenylpropanamide hydrochloride](/img/structure/B14139267.png)

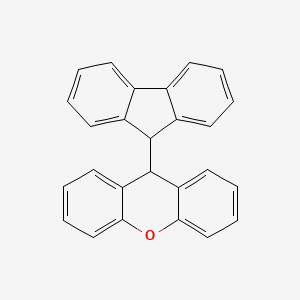

![Trimethyl[(2E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-en-1-yl]silane](/img/structure/B14139284.png)
![N-(2,5-dichlorophenyl)-3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propanamide](/img/structure/B14139289.png)
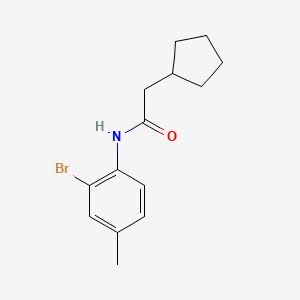

![5,8-Dimethoxy-1,2-dihydro-3H-cyclopenta[a]naphthalen-3-one](/img/structure/B14139330.png)
![Ethyl 2-cyano[1,1-biphenyl]-2-carboxylate](/img/structure/B14139332.png)
